![molecular formula C26H17ClN2O6 B3909208 (E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B3909208.png)
(E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one
Overview
Description
(E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenyl group and the nitro-substituted dihydrobenzo[b][1,4]dioxin moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Addition of the Nitro-Substituted Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of the intermediate with 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl acrylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives of this compound have shown inhibitory activity against urease, an enzyme involved in the hydrolysis of urea .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices .
Mechanism of Action
The mechanism of action of (E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: A derivative with similar structural features but lacking the quinoline core.
Phenanthroimidazole derivatives: Compounds with similar electronic properties used in OLEDs.
Uniqueness
(E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one is unique due to its combination of a quinoline core, a phenyl group, and a nitro-substituted dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Biological Activity
(E)-6-chloro-3-(3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro group : Enhances lipophilicity and may contribute to biological activity.
- Nitro group : Often associated with biological activity due to its electron-withdrawing properties.
- Quinoline backbone : Known for various pharmacological effects, including anticancer activity.
Anticancer Properties
Research indicates that compounds with a quinoline structure often exhibit significant anticancer effects. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
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Mechanism of Action :
- Inhibition of critical enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDACs).
- Induction of apoptosis in cancer cells.
- Case Studies :
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
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In Vitro Studies :
- It was tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several pathogens.
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Mechanism :
- The antimicrobial effect is believed to result from membrane disruption and interference with nucleic acid synthesis.
Data Table: Summary of Biological Activities
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the therapeutic potential of any new compound:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.
- Excretion : Primarily through renal pathways; monitoring for nephrotoxicity is recommended.
- Toxicity : Initial toxicity assays indicate low toxicity at therapeutic doses.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O6/c27-17-7-8-19-18(13-17)24(15-4-2-1-3-5-15)25(26(31)28-19)21(30)9-6-16-12-22-23(35-11-10-34-22)14-20(16)29(32)33/h1-9,12-14H,10-11H2,(H,28,31)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQMMKWKQITTH-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=CC(=O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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